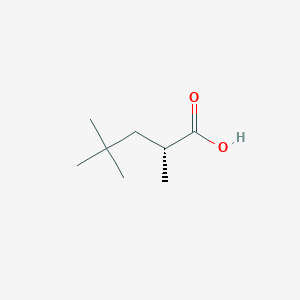
2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide” is a chemical compound with the molecular formula C18H20BrN5O2 . It’s a versatile material used in scientific research, with its unique structure allowing for various applications, including drug development and biological studies.
Mecanismo De Acción
Target of action
Benzimidazoles often interact with various enzymes and proteins in cells due to their structural similarity to natural biomolecules. The specific targets of “2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide” are currently unknown .
Mode of action
The mode of action of benzimidazoles can vary greatly depending on their specific chemical structure and the organism they are interacting with. Some benzimidazoles have been found to have anticancer activity, potentially due to their ability to interact with certain proteins involved in cell division .
Biochemical pathways
Benzimidazoles can be involved in a variety of biochemical pathways, depending on their specific targets. For example, some benzimidazoles are known to inhibit the enzyme tubulin, disrupting microtubule formation and cell division .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzimidazoles can vary greatly depending on their specific chemical structure. Some benzimidazoles are well absorbed in the gastrointestinal tract, while others may require specific transporters .
Result of action
The results of benzimidazole action can vary greatly depending on their specific targets and mode of action. Some benzimidazoles have anticancer, antiviral, or antimicrobial effects .
Action environment
The action of benzimidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of ABP in lab experiments has several advantages. It is a potent inhibitor of E3 ubiquitin ligase, making it an effective tool for studying protein degradation. ABP is also highly selective, meaning that it only targets specific proteins, reducing the risk of off-target effects. However, ABP has some limitations, including its high cost and the difficulty of synthesizing it in large quantities.
Direcciones Futuras
There are several future directions for the use of ABP in scientific research. One potential application is in the development of new cancer therapies. ABP has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Additionally, ABP could be used to study the role of E3 ubiquitin ligase in other cellular processes, such as DNA repair and cell signaling. Finally, ABP could be used to develop new tools for studying protein-protein interactions in cells, leading to a better understanding of the mechanisms that regulate cellular function.
Conclusion
In conclusion, ABP is a potent inhibitor of E3 ubiquitin ligase that has gained significant attention in the scientific community due to its potential applications in various fields. ABP has been used to study protein-protein interactions, leading to a better understanding of the mechanisms that regulate protein degradation. While ABP has some limitations, its potential applications in cancer therapy and the study of cellular processes make it a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of ABP involves a multi-step process that begins with the reaction of 2-nitroaniline with 3-(chloropropyl)benzamide to form 2-amino-1-(3-benzamidopropyl)benzimidazole. This intermediate is then reacted with 5-bromoanthranilic acid to produce ABP hydrobromide.
Aplicaciones Científicas De Investigación
ABP is widely used in scientific research to study protein-protein interactions. It is a potent inhibitor of the E3 ubiquitin ligase, which plays a critical role in protein degradation. ABP has been used to study the interaction between E3 ubiquitin ligase and its substrates, which has led to a better understanding of the mechanisms that regulate protein degradation.
Propiedades
IUPAC Name |
2-amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2.BrH/c19-16(24)13-7-8-15-14(11-13)22-18(20)23(15)10-4-9-21-17(25)12-5-2-1-3-6-12;/h1-3,5-8,11H,4,9-10H2,(H2,19,24)(H2,20,22)(H,21,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZCXLCFGVAQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCN2C3=C(C=C(C=C3)C(=O)N)N=C2N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide](/img/structure/B2623188.png)
![N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2623189.png)

![10-[(E)-2-[(4-iodophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2623192.png)
![Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate](/img/structure/B2623193.png)
![2-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2623195.png)
